molecular formula C14H11ClN2S B186840 2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole CAS No. 23976-76-3

2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole

Cat. No. B186840
CAS RN: 23976-76-3
M. Wt: 274.8 g/mol
InChI Key: JUFYNYOXBHJQOC-UHFFFAOYSA-N
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Description

“2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . The compound also contains a benzylthio group and a chlorobenzyl group .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 31 bonds, including 20 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 sulfide, and 1 imidazole .

Scientific Research Applications

2CB-BIM has been used in a variety of scientific research applications. It has been used as a tool for drug synthesis, as it can be used to synthesize a variety of compounds. 2CB-BIM has also been used to study enzyme inhibition, as it has been found to inhibit certain enzymes. Additionally, 2CB-BIM has been used to study protein folding, as it has been found to interact with certain proteins.

Advantages and Limitations for Lab Experiments

2CB-BIM has a variety of advantages and limitations for lab experiments. One of the main advantages of 2CB-BIM is that it is relatively inexpensive and easy to synthesize. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for a wide range of experiments. However, 2CB-BIM is not suitable for all experiments, as it is not very stable and can degrade over time.

Future Directions

There are a variety of potential future directions for 2CB-BIM research. One potential direction is to further explore its potential as a drug synthesis tool. Additionally, further research into its mechanism of action and biochemical and physiological effects could be beneficial. Additionally, research into its potential applications in other areas, such as agriculture and medicine, could be beneficial. Finally, research into the stability of 2CB-BIM could be beneficial, as this could lead to more efficient and effective experiments.

Synthesis Methods

2CB-BIM can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide. This reaction produces a thiourea derivative, which can then be converted to 2CB-BIM with the addition of hydrochloric acid. Other methods of synthesis involve the reaction of 4-chlorobenzaldehyde with a thiourea derivative, or the reaction of 4-chlorobenzaldehyde with an amide.

Biochemical Analysis

Biochemical Properties

2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription . Additionally, this compound can bind to specific proteins, altering their function and affecting cellular processes. The interactions between this compound and biomolecules are primarily driven by its unique chemical structure, which allows it to form stable complexes with its targets.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, resulting in changes in the production of key cellular proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can inhibit the activity of topoisomerases by binding to their active sites, preventing them from catalyzing the necessary reactions for DNA replication. Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites, leading to changes in their activity and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as inhibiting the growth of cancer cells or reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed in studies, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways. For example, this compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in the availability of these essential building blocks for DNA and RNA synthesis. Additionally, this compound can interact with cofactors, such as NADH or ATP, altering their availability and affecting cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm. Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation within different cellular compartments. These interactions are crucial for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it affects cellular energy metabolism by interacting with key enzymes and cofactors.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFYNYOXBHJQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288484
Record name 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23976-76-3
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23976-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 56060
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23976-76-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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